2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy 3-carboxy-PROXYL is a member of aminoxyls and a pyrrolidinecarboxylic acid. It derives from a PROXYL.
Brand Name: Vulcanchem
CAS No.: 2154-68-9
VCID: VC20774969
InChI: InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)
SMILES: CC1(CC(C(N1[O])(C)C)C(=O)O)C
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

CAS No.: 2154-68-9

Cat. No.: VC20774969

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy - 2154-68-9

Specification

CAS No. 2154-68-9
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)
Standard InChI Key CLKPVQZFNYXFCY-UHFFFAOYSA-N
SMILES CC1(CC(C(N1[O])(C)C)C(=O)O)C
Canonical SMILES CC1(CC(C(N1O)(C)C)C(=O)O)C

Introduction

Overview of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, also known as 3-Carboxy-PROXYL, is a stable nitroxide radical characterized by its unique pyrrolidine structure. Its molecular formula is C9H16NO3, and it features a carboxylic acid group attached to a heavily substituted pyrrolidine ring. This compound belongs to the class of aminoxyls and is functionally related to other nitroxide radicals recognized for their applications in biochemistry and materials science.

Synthesis Methods

The synthesis of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy typically involves the following steps:

  • Starting Materials: The process begins with 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide as a precursor.

  • Chemical Reactions: The precursor undergoes oxidation and reduction reactions under controlled conditions to yield the desired product.

  • Industrial Production: On an industrial scale, optimizing reaction conditions such as temperature and pressure is crucial for high yield and purity .

Biological Activity

Research has shown that 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy exhibits significant biological activity due to its radical scavenging properties. It has been investigated for its potential applications in various fields:

  • Antioxidant Properties: The compound acts as a free radical scavenger, making it useful in studies related to oxidative stress and free radical biology.

  • Medicinal Chemistry: It has been explored for its potential as an antiarrhythmic agent due to its effects on cardiac arrhythmias .

Table 2: Applications of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Application AreaSpecific Uses
Medicinal ChemistryDevelopment of antiarrhythmic agents
EPR ImagingTumor oxygenation assessment
Biochemical StudiesStudies on oxidative stress
Material ScienceSpin labeling for polymer dynamics

Mechanism of Action

The mechanism of action involves the formation of stable nitroxide radicals that can interact with various molecular targets such as proteins and nucleic acids. This interaction leads to changes in their structure and function through pathways involving oxidative stress and redox reactions .

Comparison with Similar Compounds

Comparative analysis with similar compounds highlights the uniqueness of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy:

Table 3: Comparison with Similar Compounds

CompoundStructural FeaturesUnique Properties
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxyPyrrolidine ring with carboxylic acidEnhanced membrane permeability
TEMPOLHydroxy group instead of carboxylic acidMore potent antioxidant
Carbamoyl-PROXYLContains an amide instead of a carboxylic acidDifferent reactivity towards radicals

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